3-(3-Formylphenyl)-2-hydroxypyridine
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Overview
Description
3-(3-Formylphenyl)-2-hydroxypyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including drug discovery and material science1. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a promising candidate for further research1.
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-formylphenol in the presence of a base, such as triethylamine or pyridine1. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions1.
Molecular Structure Analysis
The molecular formula of 3-(3-Formylphenyl)-2-hydroxypyridine is C12H9NO22. The molecular weight is 199.21 g/mol2. However, the exact molecular structure of this compound is not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving 3-(3-Formylphenyl)-2-hydroxypyridine are not explicitly mentioned in the search results. However, the compound has been used in various scientific research applications, including drug discovery and material science1.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Formylphenyl)-2-hydroxypyridine are not explicitly mentioned in the search results. However, the compound is synthesized using a specific method and has been found to have a unique mechanism of action1.
Scientific Research Applications
Synthesis Applications
- "3-(3-Formylphenyl)-2-hydroxypyridine" is used in the synthesis of 5-azacoumarins, important compounds in the field of organic chemistry. These are synthesized using 2-Formyl-3-hydroxypyridine, a related compound, via condensation with ethoxycarbonylmethyl-enetriphenylphosphorane and alkyl derivatives (Billeret, Blondeau, & Sliwa, 1993).
Analytical Chemistry
- In analytical chemistry, derivatives of 3-hydroxypyridine have been used as chromogenic reagents for the spectrophotometric determination of specific metals like osmium (Mehta, Garg, & Singh, 1976).
Spectroscopy and Fluorescence Studies
- The acid-base equilibrium behavior of alkyl(phenyl)-substituted 3-hydroxypyridines, including derivatives of 3-(3-Formylphenyl)-2-hydroxypyridine, has been studied using UV spectroscopy. This research provides insights into the behavior of these compounds in different solvents and pH levels (Korobeinicheva et al., 1989).
- Fluorescence studies on hydroxypyridines, including 3-hydroxypyridine, have been conducted to understand their fluorescence behavior in various solvents. These studies are crucial for applications in bio-imaging and sensors (Weisstuch, Neidig, & Testa, 1975).
Food Chemistry
- The formation of pyridines, including 3-hydroxypyridines, during food processing has been studied. These compounds are important flavor compounds, and their formation pathways are crucial for understanding and controlling food flavor during processing (Hidalgo, Lavado-Tena, & Zamora, 2020).
Environmental Microbiology
- Research has shown that 3-hydroxypyridine derivatives are important for the synthesis of drugs, herbicides, and antibiotics. The microbial degradation of these compounds, including the catabolism of 3-hydroxypyridine in bacteria, has been an area of study, providing insights into environmental biodegradation processes (Wang et al., 2020).
Safety And Hazards
The safety data sheet for 3-(3-Formylphenyl)-2-hydroxypyridine is not available in the search results. Therefore, the specific safety and hazard information for this compound is not known.
Future Directions
The future directions for the research and application of 3-(3-Formylphenyl)-2-hydroxypyridine are not explicitly mentioned in the search results. However, given its potential applications in various fields, including drug discovery and material science, it is likely that further research and development will continue1.
properties
IUPAC Name |
3-(2-oxo-1H-pyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQRQWYHTOKILN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682559 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Formylphenyl)-2-hydroxypyridine | |
CAS RN |
1261956-40-4 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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